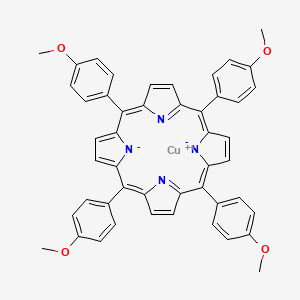

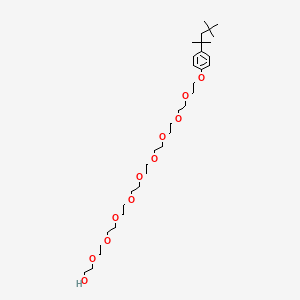

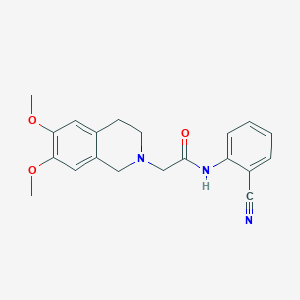

![molecular formula C98H72N4 B3069570 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine) CAS No. 1416786-56-5](/img/structure/B3069570.png)

4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine) is a useful research compound. Its molecular formula is C98H72N4 and its molecular weight is 1305.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1'-biphenyl]-4-amine) including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of this compound is the Covalent Organic Frameworks (COFs) . It acts as a butterfly-shaped bridging ligand linker for COFs .

Mode of Action

The compound is structurally composed of four 1,1’-biphenyl-4-carbaldehyde units that are connected by an ethene double bond . It forms imine or double bond linkages through polycondensation reactions .

Biochemical Pathways

The compound plays a crucial role in the formation of sp2-carbon-linked covalent organic frameworks (COFs) . This is achieved by using 2,2’- (1,4-phenylene)diacetonitrile and the compound as building blocks . The resulting COF is involved in various applications such as anode active materials, light-emitting diodes, and oil adsorption .

Result of Action

The compound contributes to the formation of COFs that emit bright yellow light with a solid-state photoluminescence quantum yield (PLQY) of 39.2% . When blended in epoxy resin at a concentration of 1.5 wt%, the COF phosphor gives cold WLED, with a color rendering index (CRI) of 83.4, Commission Internationale de L’Eclairage (CIE) chromaticity coordinate of (0.32, 0.29), and luminous efficiency (ηL) of 20.31 lm·W −1 .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, a superhydrophobic ether-based porous organic polymer (E-POP-1), prepared by the condensation of the compound and a pentaerythritol monomer, exhibits superhydrophobicity due to abundant ether groups . When coated on polyurethane as a sponge, E-POP-1@PU can rapidly and selectively adsorb various kinds of oils up to 82 times of its own weight, making it a great candidate for large-scale industrial separation of oils and water .

Analyse Biochimique

Biochemical Properties

The compound plays a significant role in biochemical reactions, particularly in the formation of covalent organic frameworks (COFs) . It interacts with various enzymes and proteins, forming a conjugated porous polymer through acid-catalysed Knoevenagel condensation . The nature of these interactions is primarily through the formation of imine or double bond linkages .

Cellular Effects

The effects of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(N,N-diphenyl-[1,1’-biphenyl]-4-amine) on cellular processes are largely related to its influence on cell function. It impacts cell signaling pathways, gene expression, and cellular metabolism through its interactions with various biomolecules .

Molecular Mechanism

At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action involves the formation of covalent organic frameworks (COFs) through acid-catalysed Knoevenagel condensation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the compound change over time. It demonstrates great stability, sustaining 500 cycles without significant loss of its capacity

Metabolic Pathways

The compound is involved in several metabolic pathways, interacting with various enzymes and cofactors

Transport and Distribution

The transport and distribution of the compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation may be influenced by these interactions.

Propriétés

IUPAC Name |

N,N-diphenyl-4-[4-[1,2,2-tris[4-[4-(N-phenylanilino)phenyl]phenyl]ethenyl]phenyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C98H72N4/c1-9-25-85(26-10-1)99(86-27-11-2-12-28-86)93-65-57-77(58-66-93)73-41-49-81(50-42-73)97(82-51-43-74(44-52-82)78-59-67-94(68-60-78)100(87-29-13-3-14-30-87)88-31-15-4-16-32-88)98(83-53-45-75(46-54-83)79-61-69-95(70-62-79)101(89-33-17-5-18-34-89)90-35-19-6-20-36-90)84-55-47-76(48-56-84)80-63-71-96(72-64-80)102(91-37-21-7-22-38-91)92-39-23-8-24-40-92/h1-72H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBOVVTUHBQNPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=C(C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C98H72N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1305.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

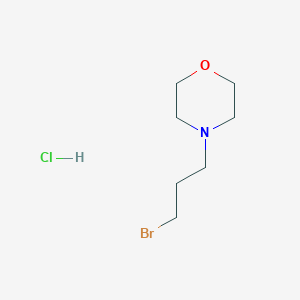

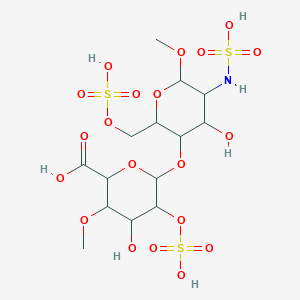

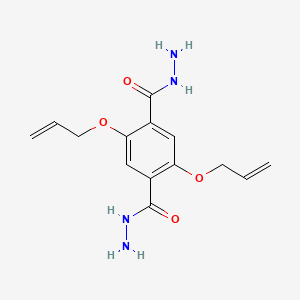

![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)

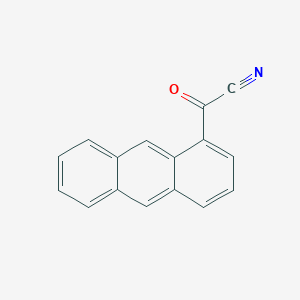

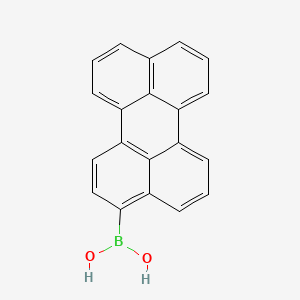

![3-Vinylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3069540.png)

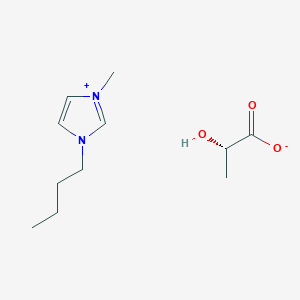

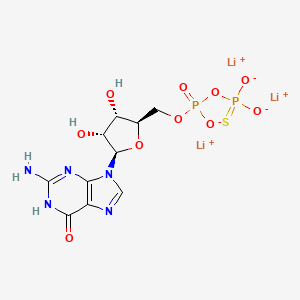

![5-[3-amino-4-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B3069554.png)